6-Chloro-3-(2-methoxyethoxy)quinoline
Description
6-Chloro-3-(2-methoxyethoxy)quinoline is a quinoline derivative characterized by a chlorine substituent at the 6-position and a 2-methoxyethoxy group at the 3-position of the quinoline ring. The quinoline scaffold is widely explored in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors. The 2-methoxyethoxy side chain introduces enhanced solubility compared to shorter alkoxy groups, while the 6-chloro substituent may influence electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-3-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-4-5-16-11-7-9-6-10(13)2-3-12(9)14-8-11/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
NCRAHMFPAZZLAA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C2C=CC(=CC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2-methoxyethoxy)quinoline typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (DMF + POCl3 or PCl5) to introduce the chloro group at the desired position . The methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts such as piperidine, pyridine, and triethylamine can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-(2-methoxyethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-(2-methoxyethoxy)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-methoxyethoxy)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (): This compound has substituents at the 4-, 3-, 6-, and 2-positions. The 6-methoxy group is structurally distinct from the 6-chloro substituent, which may alter electronic effects (e.g., chloro is electron-withdrawing, while methoxy is electron-donating) .
- 2-Chloro-6-methoxyquinoline Derivatives (): Substituents at the 2- and 6-positions (e.g., 2-chloro-6-methoxyquinoline-3-carbaldehyde) contrast with the target’s 3- and 6-substituents. The 2-position substitution can sterically hinder interactions at the quinoline nitrogen, whereas the 3-position in the target compound allows for extended side-chain conformations .
Functional Group Variations
- 6-Chloro-4-cyclohexyl-2-methylquinoline (): The 4-cyclohexyl group introduces significant steric bulk compared to the 3-(2-methoxyethoxy) group. Cyclohexyl may enhance lipophilicity, favoring membrane permeability, while the methoxyethoxy group improves aqueous solubility .
- 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (): The 3-chloropropyl chain is a halogenated alkyl group, which increases molecular weight (C₁₄H₁₅Cl₂NO vs. ~C₁₂H₁₃ClNO₂ for the target) and may confer electrophilic reactivity.
Structural and Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
